molecular formula C6H9BrO2 B1282460 1-Bromocyclopentane-1-carboxylic acid CAS No. 56447-24-6

1-Bromocyclopentane-1-carboxylic acid

Cat. No.: B1282460
CAS No.: 56447-24-6
M. Wt: 193.04 g/mol
InChI Key: MUSCLEBGQGXIBI-UHFFFAOYSA-N
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Description

1-Bromocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H9BrO2 It consists of a cyclopentane ring substituted with a bromine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromocyclopentane-1-carboxylic acid can be synthesized through several methods. One

Properties

IUPAC Name

1-bromocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSCLEBGQGXIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539962
Record name 1-Bromocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56447-24-6
Record name 1-Bromocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus trichloride (0.54 mL, 6.20 mmol) was added drop-wise to the mixture of cyclopentanecarboxylic acid (14.2 g, 124 mmol) and bromine (7.35 mL, 143 mmol). The mixture was then gradually heated to 85° C. and stirred at this temperature in a sealed vessel for 12 h. After cooling to ambient temperature, the mixture was partitioned between EtOAc and water. The organic portion was separated, washed with water and brine, and conc. in vacuo to give the title compound as a white solid.
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
7.35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

20 g (0.176 mol) of cyclopentaencarboxylic acid are mixed with red phosphorus (2.5 g). 17.9 ml (0.352 mol) of bromine are added dropwise thereto over the course of 2 hours; thereupon, a vigorous reaction is observed, with liberation of hydrogen bromide. The reaction contents are then stirred for 3 hours at 60°C. The oil, which shows a heavy dark coloration, is cooled and poured into water and the resulting reaction mixture is extracted three times with ether. The collected ether phases are washed with water and dried. After distilling off the ether, the oily residue is distilled in a high vacuum.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromocyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Bromocyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Bromocyclopentane-1-carboxylic acid
Reactant of Route 4
1-Bromocyclopentane-1-carboxylic acid
Reactant of Route 5
1-Bromocyclopentane-1-carboxylic acid
Reactant of Route 6
1-Bromocyclopentane-1-carboxylic acid
Customer
Q & A

Q1: Are there other known reactions involving 1-bromocyclopentane-1-carboxylic acid derivatives?

A2: While the provided article [] focuses on a specific reaction, this compound derivatives are likely versatile building blocks in organic synthesis. The bromine atom makes the molecule a candidate for various reactions, including:

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